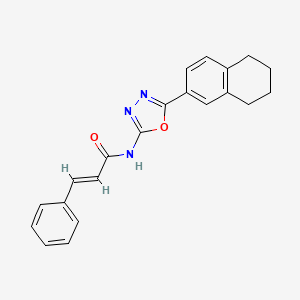

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

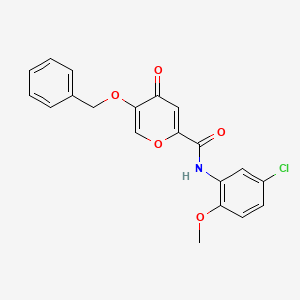

Übersicht

Beschreibung

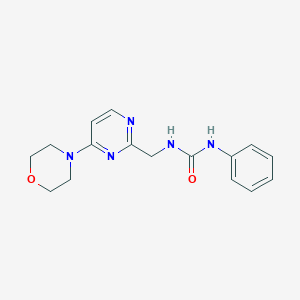

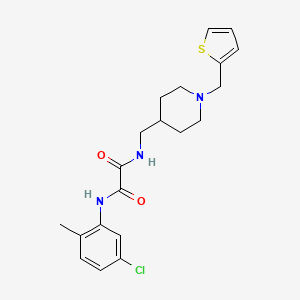

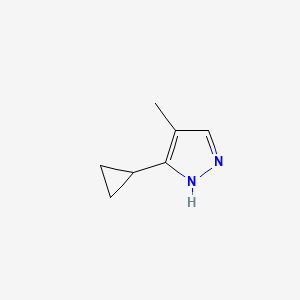

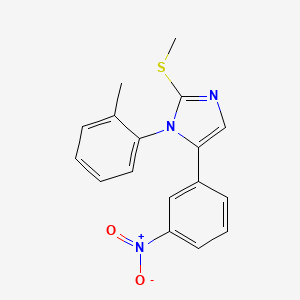

“N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a complex organic compound. It contains a tetrahydronaphthalen-2-yl group, an oxadiazol-2-yl group, and a cinnamamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of multiple cyclic structures (the tetrahydronaphthalen-2-yl and oxadiazol-2-yl groups) and the amide group in the cinnamamide .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amide in the cinnamamide) could make the compound more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide and its derivatives have been extensively studied for their anticancer activities. A study by Altıntop et al. (2018) synthesized new 1,3,4-oxadiazole derivatives and investigated their cytotoxic effects on various cancer cell lines, including A549 human lung adenocarcinoma and C6 rat glioma. These compounds demonstrated potent anticancer activity, highlighting their potential as Akt and FAK inhibitors, key players in cancer progression. The compounds induced apoptosis, caspase-3 activation, and mitochondrial membrane depolarization, outperforming cisplatin in some aspects. This highlights the significant therapeutic potential of these derivatives in cancer treatment (Altıntop et al., 2018).

Anti-HIV Activity

El‐Sayed et al. (2009) synthesized 5-[(naphthalen-5-yloxy)methyl]-1,3,4-oxadiazole derivatives, evaluating their antiviral activity against the human immunodeficiency virus (HIV-1). Some of these compounds exhibited moderate to high antiviral activity, indicating their potential as novel therapeutic agents in the treatment of HIV (El‐Sayed et al., 2009).

Antimicrobial Activity

Bhat et al. (2013) investigated the antimicrobial activity of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives against various bacterial and fungal strains. The study highlighted significant antimicrobial properties of these compounds, particularly against Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antimicrobial agents (Bhat et al., 2013).

Anticonvulsant Activity

Rajak et al. (2010) designed and synthesized this compound derivatives based on a semicarbazone pharmacophoric model. These compounds were evaluated for their anticonvulsant activities using various seizure models. The study provided valuable insights into structure-activity relationships and confirmed the essential nature of the pharmacophoric model for anticonvulsant activity (Rajak et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c25-19(13-10-15-6-2-1-3-7-15)22-21-24-23-20(26-21)18-12-11-16-8-4-5-9-17(16)14-18/h1-3,6-7,10-14H,4-5,8-9H2,(H,22,24,25)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHFPOCLENQUDE-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B2655773.png)

![N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide](/img/structure/B2655786.png)

![diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2655787.png)

![3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid](/img/structure/B2655790.png)

![Piperidin-1-yl-[4-[4-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B2655792.png)

![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-](/img/structure/B2655793.png)